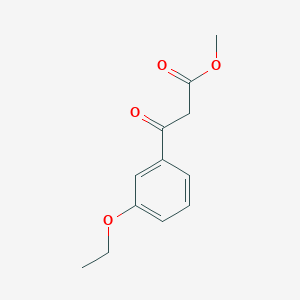![molecular formula C6H6BrF3N2O B2667832 [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101195-63-3](/img/structure/B2667832.png)
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a hydroxymethyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used
科学的研究の応用
Chemistry:
Catalysis: [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Drug Development: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It is used as a probe in biological studies to investigate the function of various biomolecules and pathways.
Industry:
Agrochemicals: It is explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.
Electronics: The compound is used in the fabrication of electronic components due to its unique electronic properties
作用機序
The mechanism of action of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
- 4-Bromo-2,2,2-trifluoroacetophenone
- (1-Bromo-2,2,2-trifluoroethyl)benzene
Uniqueness:
- Structural Features: The presence of both a bromine atom and a trifluoroethyl group on the pyrazole ring makes [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol unique compared to other similar compounds.
- Reactivity: The combination of these functional groups imparts unique reactivity patterns, making it suitable for specific synthetic and research applications.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research .
特性
IUPAC Name |
[4-bromo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1,13H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLBDCDHHXMHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)CO)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)
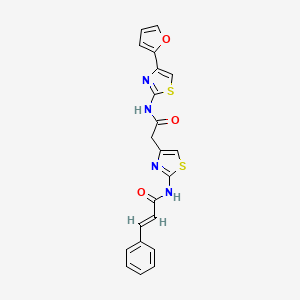
![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2667752.png)
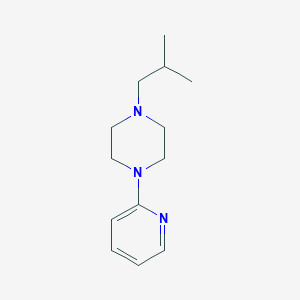
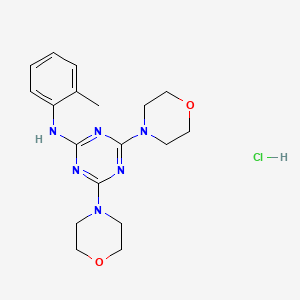
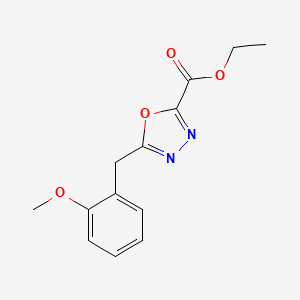
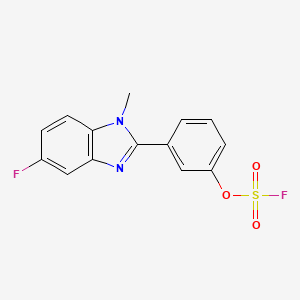

![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)
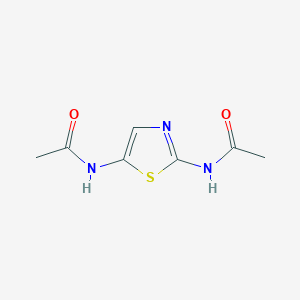
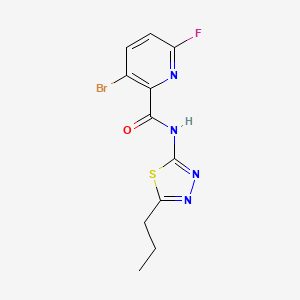

![Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)
